molecular formula C25H21ClN2O5 B2921714 3-(2-(4-chlorophenyl)acetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 887886-79-5

3-(2-(4-chlorophenyl)acetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2921714
CAS No.: 887886-79-5
M. Wt: 464.9
InChI Key: FSEDPONGDINNGQ-UHFFFAOYSA-N
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Description

3-(2-(4-Chlorophenyl)acetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a chlorophenyl acetamide moiety and a dimethoxyphenyl carboxamide substituent. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the 2,4-dimethoxyphenyl substituent contributes electronic effects and solubility modulation.

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-31-17-11-12-19(21(14-17)32-2)27-25(30)24-23(18-5-3-4-6-20(18)33-24)28-22(29)13-15-7-9-16(26)10-8-15/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDPONGDINNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(4-chlorophenyl)acetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, a compound with the molecular formula C25H21ClN2O5 and a molecular weight of 464.9 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core with acetamido and dimethoxyphenyl substituents. Its IUPAC name is 3-[[2-(4-chlorophenyl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. The compound is synthesized for research purposes and is typically available in high purity (around 95%) for laboratory applications .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, related N-heterocycles have shown significant efficacy against resistant strains of viruses, suggesting that modifications in structure can lead to enhanced antiviral activity . The compound's ability to inhibit viral replication could be attributed to its interaction with viral enzymes or host cell pathways.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in inflammatory processes. Research indicates that derivatives with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are important targets in managing inflammatory diseases . These studies often report IC50 values that indicate the concentration required to inhibit enzyme activity by 50%, providing insights into the compound's potency.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may:

  • Inhibit enzyme activity : By binding to active sites on enzymes like COX and LOX, it may prevent the conversion of arachidonic acid into inflammatory mediators.
  • Modulate signaling pathways : The compound could influence various signaling pathways involved in inflammation and immune response.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiviral Efficacy : A study demonstrated that structurally similar compounds inhibited viral replication in vitro, showcasing IC50 values ranging from 0.20 to 0.35 μM against specific viral strains .
  • Anti-inflammatory Potential : Another research effort evaluated the anti-inflammatory effects of related compounds using animal models. Results indicated significant reductions in paw edema following treatment with these compounds, suggesting their potential as anti-inflammatory agents .

Data Summary Table

Activity Type IC50 Value (μM) Reference
Antiviral0.20 - 0.35
COX Inhibition0.3 - 7
LOX Inhibition127

Comparison with Similar Compounds

Benzofuran Acetamides ()

A series of N-(2-(4-benzoyl/chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamides (e.g., compounds 4a-l , 5a-l ) share the benzofuran core and acetamide side chain with the target compound. Key differences include:

  • Substituents : The target compound uses a 2,4-dimethoxyphenyl carboxamide, whereas analogs in feature benzoyl or chlorobenzoyl groups.
  • Synthesis : Both classes employ coupling reagents like TBTU for amide bond formation, but the target compound’s synthesis likely involves sequential acetamide and carboxamide couplings .

Oxadiazole Derivatives ()

Two oxadiazoles, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, exhibit anti-inflammatory activity (59.5–61.9% inhibition vs. indomethacin’s 64.3% at 20 mg/kg).

Indole-Carboxamide Hybrid ()

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide incorporates a chlorophenoxy acetamide and indole-carboxamide. Unlike the target compound, this hybrid lacks the benzofuran core but shares analytical characterization methods (e.g., TLC, NMR) .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Characterization Methods
Target Compound C₃₀H₂₄ClN₃O₅ ~550.0* 4-Chlorophenyl, 2,4-dimethoxyphenyl NMR, IR, MS (inferred)
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-acetamide () C₁₉H₁₃ClN₂O₃ 352.8 Chlorobenzoyl IR, ¹H/¹³C NMR, Elemental Analysis
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide () C₂₁H₁₂BrF₃N₂O₅ 509.2 Bromofuran, trifluoromethoxy SMILES, MSDS (N/A)

*Estimated based on structural formula.

  • Spectroscopic Profiles : The target compound’s IR spectrum would show characteristic NH (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) stretches, aligning with analogs in . ¹H NMR would display aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (~δ 3.8 ppm), and NH signals (~δ 10.0 ppm) .

Q & A

Basic: What are the standard protocols for synthesizing 3-(2-(4-chlorophenyl)acetamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step amidation and coupling reactions. For example:

  • Step 1: React 4-chlorophenoxyacetic acid derivatives with 1,2-diaminobenzene using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to form intermediate amides .
  • Step 2: Couple the intermediate with benzofuran-2-carboxylic acid derivatives under similar conditions, monitored by TLC (hexane:ethyl acetate, 9:3 v/v) .
  • Purification: Use silica gel chromatography and recrystallization from toluene for single-crystal growth .

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) in DMSO-d6 .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography: Resolve 3D structure, including dihedral angles between aromatic rings (e.g., 10.8° for acetamide groups) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Temperature Control: Maintain 0–5°C during TBTU addition to minimize side reactions .
  • Solvent Selection: Use anhydrous DCM to prevent hydrolysis of intermediates .
  • Catalyst Screening: Test alternatives to TBTU (e.g., HATU or EDCI) for coupling efficiency .
  • Real-Time Monitoring: Employ inline FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts for key functional groups .
  • Crystallographic Confirmation: Resolve ambiguities (e.g., rotational isomers) via single-crystal X-ray diffraction .
  • Isotopic Labeling: Use 15N or 13C-labeled precursors to assign overlapping signals in complex spectra .

Advanced: What computational approaches predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states for amidation reactions and predict activation energies .
  • Molecular Dynamics (MD): Simulate ligand-protein binding using software like GROMACS, focusing on hydrogen bonding with residues (e.g., kinase active sites) .
  • Machine Learning: Train models on PubChem data to predict solubility or metabolic stability .

Advanced: What challenges arise when scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Heat Transfer: Implement continuous flow reactors to manage exothermic coupling reactions safely .
  • Byproduct Control: Optimize solvent ratios (e.g., DCM:water) during extraction to remove unreacted precursors .
  • Automation: Use robotic platforms for high-throughput screening of reaction parameters (e.g., temperature, pH) .

Basic: How should hygroscopic intermediates be handled during synthesis?

Methodological Answer:

  • Dry Conditions: Conduct reactions under nitrogen/argon using anhydrous solvents (e.g., DCM dried over molecular sieves) .
  • Storage: Store intermediates in vacuum-sealed desiccators with silica gel .
  • Characterization: Monitor water content via Karl Fischer titration before proceeding to subsequent steps .

Advanced: What strategies identify and characterize by-products in the synthesis?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., hydrolyzed acetamide derivatives) with high-resolution mass spectrometers .
  • Isolation via Prep-HPLC: Collect by-product fractions for standalone NMR analysis .
  • Mechanistic Studies: Probe side reactions using isotopic tracing (e.g., 18O-labeled water to track hydrolysis pathways) .

Advanced: How do substituents (e.g., 4-chlorophenyl, 2,4-dimethoxyphenyl) influence biological activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituent variations (e.g., replacing Cl with F) and test against target enzymes (e.g., kinases) .
  • Docking Studies: Compare binding affinities of analogs using AutoDock Vina to correlate substituent effects with activity .
  • Thermodynamic Profiling: Measure ΔG of binding via ITC (isothermal titration calorimetry) to assess substituent contributions .

Advanced: What role do hydrogen bonds play in the compound’s crystal packing?

Methodological Answer:

  • X-ray Analysis: Identify intermolecular N–H···O and C–H···O interactions stabilizing the lattice (e.g., infinite 1D chains along the c-axis) .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., 25% H-bonding, 15% π-π stacking) using CrystalExplorer .
  • Thermal Stability Testing: Correlate melting points (e.g., 427 K) with hydrogen-bond network robustness .

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